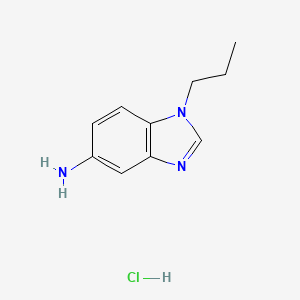

1-Propyl-1H-benzimidazol-5-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

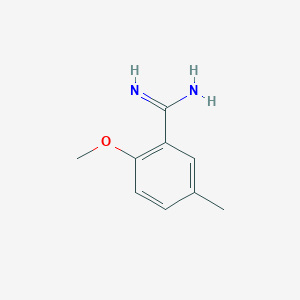

1-Propyl-1H-benzimidazol-5-amine hydrochloride is a chemical compound with the molecular formula C10H13N3.ClH . It is a solid substance and is usually available for purchase from chemical suppliers .

Molecular Structure Analysis

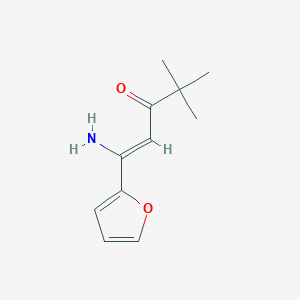

The SMILES string for 1-Propyl-1H-benzimidazol-5-amine hydrochloride isNC1=CC=C2C(N=CN2CCC)=C1.Cl . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis

1-Propyl-1H-benzimidazol-5-amine hydrochloride is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .科学的研究の応用

Corrosion Inhibition

- Benzimidazole derivatives have been investigated for their effectiveness as corrosion inhibitors. A study found that novel benzimidazole derivatives, such as 2-aminomethyl benzimidazole and its analogs, prevent mild steel from corrosion in acidic media by adsorbing on the steel surface and forming insoluble complexes with ferrous species. The inhibition efficiency increases with the number of benzimidazole segments in the molecules, highlighting their potential application in protecting metals from corrosion (Yongming Tang et al., 2013).

Anticancer Compounds

- Palladium(II) and platinum(II) complexes containing benzimidazole ligands have been synthesized and studied for their potential as anticancer compounds. These complexes exhibit activity against several cancer cell lines, comparable to cisplatin, indicating their significance in the development of new chemotherapy drugs (N. T. A. Ghani & A. Mansour, 2011).

Antimicrobial and Cytotoxic Activity

- Benzimidazole derivatives have also been synthesized for their antimicrobial and cytotoxic activities. Certain derivatives exhibited good antibacterial activity, and some showed significant cytotoxic activity in vitro, suggesting their utility in developing new antimicrobial agents and studying their mechanisms of action on cellular structures (M. Noolvi et al., 2014).

Organic Synthesis Methodologies

- Innovative synthesis methods for benzimidazole derivatives have been explored, including one-pot reactions using hydrogen peroxide and hydrohalic acid for selective dichlorination and dibromination of fused benzimidazoles. Such methodologies underscore the versatility of benzimidazole derivatives in organic synthesis, offering efficient routes to a variety of structurally complex compounds (M. Gurry et al., 2015).

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) and skin irritant (Skin Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

特性

IUPAC Name |

1-propylbenzimidazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;/h3-4,6-7H,2,5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFAWNBDPQWKJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2664034.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2664039.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2664041.png)

![1-(3-Methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanol](/img/structure/B2664042.png)

![N-mesityl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2664044.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6-methylpyrazin-2-yl)methanone](/img/structure/B2664046.png)

![2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2664050.png)

![3-benzyl-N-(2-chloro-5-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2664051.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2664054.png)

![Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate](/img/structure/B2664056.png)